![molecular formula C19H19N5OS B276484 N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B276484.png)
N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and pathways involved in inflammation, tumor growth, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has significant biochemical and physiological effects. It has been shown to inhibit the growth of various types of bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of certain cytokines and chemokines. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is its potential as a versatile compound for use in various scientific research fields. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline. One direction is to further investigate its potential as an antimicrobial and anti-inflammatory agent. Another direction is to explore its potential as an organic semiconductor for use in electronic devices. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a chemical compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and organic semiconductor.
Synthesemethoden
The synthesis of N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves a multi-step process. The starting material is 4-methylphenol, which is reacted with 2-chloro-1,3,4-thiadiazole to form the key intermediate 4-(4-methylphenoxy)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 1-(dimethylamino)-2-nitroethylene to form the final product.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied as a potential organic semiconductor for use in electronic devices.
Eigenschaften
Produktname |
N,N-dimethyl-4-{3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline |
---|---|
Molekularformel |
C19H19N5OS |
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C19H19N5OS/c1-13-4-10-16(11-5-13)25-12-17-20-21-19-24(17)22-18(26-19)14-6-8-15(9-7-14)23(2)3/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
GNSPUIBNWGKGIH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)N(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.